molecular formula C6H13NO B2473032 (2S)-1-(Oxetan-2-yl)propan-2-amine CAS No. 2248220-61-1

(2S)-1-(Oxetan-2-yl)propan-2-amine

Cat. No.: B2473032
CAS No.: 2248220-61-1
M. Wt: 115.176
InChI Key: JXGPXLAZZYSADB-ZBHICJROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-(Oxetan-2-yl)propan-2-amine is a chiral amine compound featuring an oxetane ring, which is a four-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(Oxetan-2-yl)propan-2-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor, such as a halohydrin, under basic conditions to form the oxetane ring. Subsequent amination can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired stereochemistry and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(Oxetan-2-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can modify the amine group or the oxetane ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxetane ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while substitution reactions can produce a variety of functionalized oxetane derivatives.

Scientific Research Applications

(2S)-1-(Oxetan-2-yl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2S)-1-(Oxetan-2-yl)propan-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxetane ring can participate in hydrogen bonding and other non-covalent interactions, while the amine group can form ionic bonds or act as a nucleophile in biochemical reactions. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(Oxetan-2-yl)ethanamine: Similar structure but with a shorter carbon chain.

    (2S)-1-(Oxetan-2-yl)butan-2-amine: Similar structure but with a longer carbon chain.

    (2S)-1-(Oxetan-2-yl)propan-1-amine: Similar structure but with the amine group at a different position.

Uniqueness

(2S)-1-(Oxetan-2-yl)propan-2-amine is unique due to its specific stereochemistry and the position of the amine group, which can influence its reactivity and interactions with biological targets. The presence of the oxetane ring also imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2S)-1-(oxetan-2-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(7)4-6-2-3-8-6/h5-6H,2-4,7H2,1H3/t5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGPXLAZZYSADB-ZBHICJROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.